molecular formula C17H15N3OS B138611 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl- CAS No. 127525-51-3

1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-

Cat. No. B138611
M. Wt: 309.4 g/mol
InChI Key: SIHPUZFCVQGDDM-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

1,2,4-Triazine derivatives have been reported to possess a broad spectrum of biological activities . For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer, respectively .

Future Directions

The future directions of research into 1,2,4-triazine derivatives are likely to continue to focus on their synthesis and the exploration of their biological activities. This includes their potential use in the treatment of various diseases, such as cancer, HIV, and malaria .

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-phenyl-1H-1,2,4-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-14-9-7-12(8-10-14)11-15-17(22)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPUZFCVQGDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385053
Record name 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-

CAS RN

127525-51-3
Record name 1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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